

Total Synthesis of Sophoraflavanone H: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of **Sophoraflavanone H**, a naturally occurring polyphenol with potential as an antimicrobial and antitumor agent. The information is based on the first total synthesis reported by Murakami et al.[1][2][3]. Additionally, a proposed biological signaling pathway, based on the activity of structurally related compounds, is presented to guide further investigation into its mechanism of action.

Overview of the Synthetic Strategy

The total synthesis of **Sophoraflavanone H** is a multi-step process that involves the strategic construction of its two key heterocyclic moieties: a 2,3-diaryl-2,3-dihydrobenzofuran ring and a flavanone ring.[1][2][3] The synthesis commences from commercially available starting materials and utilizes a key rhodium-catalyzed asymmetric C-H insertion reaction to establish the dihydrobenzofuran core.[1][2][3] The flavanone portion is subsequently constructed via a selective oxy-Michael reaction.[1][2][3] The entire synthetic sequence is comprised of 14 steps. [2]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the **Sophoraflavanone H** total synthesis.



| Step | Intermediate | Reaction | Reagents & Conditions | Yield (%) |
|------|--------------|----------------------------------|---|--------------|
| 1 | 8 | Benzylation | BnBr, K2CO3, DMF, rt, 12 h | 95 |
| 2 | 9 | Grignard Reaction | i-PrMgCl, 4- bromo-2-(tert- butoxy)benzalde hyde, THF, 0 °C to rt, 2 h | 88 |
| 3 | 10 | Oxidation | MnO2, CH2Cl2, rt, 12 h | 92 |
| 4 | 11b | Etherification | 2-diazo-2- (trimethylsilyl)eth anol, CSA, CH2Cl2, rt, 12 h | 85 |
| 5 | 12b | Desilylation & Diazo Transfer | TBAF, THF, 0 °C, 30 min; then p- ABSA, DBU, MeCN, 0 °C to rt, 12 h | 75 (2 steps) |
| 6 | 13b | Rh-catalyzed C- H Insertion | Rh2(S-PTAD)4, PhMe, 40 °C, 1 h | 68 |
| 7 | 14 | Reduction | LiAlH4, THF, 0 °C, 30 min | 98 |
| 8 | 15 | Oxidation | DMP, CH2Cl2, rt, 1 h | 95 |
| 9 | 16 | Aldol Condensation | 2',4'-dihydroxy- 3'-(3-methylbut- 2-en-1- yl)acetophenone, KOH, EtOH, rt, 12 h | 78 |



| 10 | 17 | Debenzylation | BCl3, CH2Cl2, -78 °C to 0 °C, 1 h | 85 |
|----|-------------------------------|----------------------------|---|----|
| 11 | 18 | Benzylation | BnBr, K2CO3, DMF, rt, 12 h | 92 |
| 12 | 19 | Oxy-Michael Cyclization | K2CO3, MeOH, rt, 12 h | 88 |
| 13 | 20 | Debenzylation | Pd/C, H2, EtOAc, rt, 12 h | 95 |
| 14 | 1 (Sophoraflavano ne H) | Deprotection | TFA, CH2Cl2, rt, 1 h | 90 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of **Sophoraflavanone H**.

Synthesis of Dihydrobenzofuran Intermediate (13b)

This protocol outlines the crucial Rh-catalyzed asymmetric C-H insertion to form the 2,3-diaryl-2,3-dihydrobenzofuran core.

- Preparation of the Diazo Compound (12b):
 - To a solution of alcohol 11b (1.0 eq) in THF at 0 °C, add tetrabutylammonium fluoride (TBAF) (1.1 eq).
 - Stir the mixture for 30 minutes at 0 °C.
 - Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
 - Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.



- Dissolve the resulting crude alcohol in acetonitrile at 0 °C.
- Add p-acetamidobenzenesulfonyl azide (p-ABSA) (1.5 eq) and 1,8diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Add water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
- Purify the crude product by silica gel column chromatography to afford diazo compound 12b.
- Rh-catalyzed C-H Insertion:
 - To a solution of diazo compound 12b (1.0 eq) in toluene, add the rhodium catalyst Rh2(S-PTAD)4 (0.01 eq).
 - Stir the mixture at 40 °C for 1 hour.
 - Cool the reaction to room temperature and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield the dihydrobenzofuran intermediate 13b.

Synthesis of Flavanone Moiety and Final Product

This protocol describes the construction of the flavanone ring and the final deprotection to yield **Sophoraflavanone H**.

- Chalcone Formation (16):
 - To a solution of aldehyde 15 (1.0 eq) and 2',4'-dihydroxy-3'-(3-methylbut-2-en-1-yl)acetophenone (1.1 eq) in ethanol, add potassium hydroxide (3.0 eq).
 - Stir the mixture at room temperature for 12 hours.
 - Acidify the reaction with 1 M HCl and extract with ethyl acetate.



- Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
- Purify the crude product by silica gel column chromatography to give chalcone 16.
- Oxy-Michael Cyclization (19):
 - To a solution of chalcone 18 (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
 - Stir the mixture at room temperature for 12 hours.
 - Add water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
 - Purify the crude product by silica gel column chromatography to afford the flavanone 19.
- Final Deprotection to **Sophoraflavanone H** (1):
 - To a solution of the protected Sophoraflavanone H 20 (1.0 eq) in dichloromethane, add trifluoroacetic acid (TFA) (10.0 eq).
 - Stir the mixture at room temperature for 1 hour.
 - Concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by preparative HPLC to yield **Sophoraflavanone H** (1).

Visualizations Synthetic Workflow

The following diagram illustrates the overall workflow for the total synthesis of **Sophoraflavanone H**.



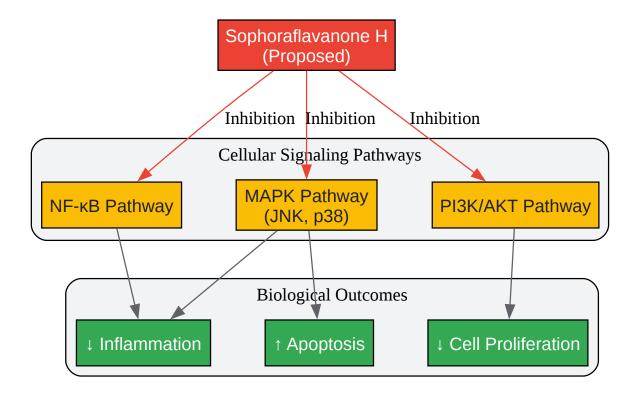


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Caption: Total Synthesis Workflow for Sophoraflavanone H.

Proposed Biological Signaling Pathway

While the specific signaling pathways of **Sophoraflavanone H** are still under investigation, studies on the related compound Sophoraflavanone G suggest that it may exert its anti-inflammatory and antitumor effects by modulating key inflammatory and cell survival pathways. The following diagram illustrates a proposed mechanism.



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Caption: Proposed Signaling Pathways for Sophoraflavanone H.

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